molecular formula C13H10N2O5 B1647961 Methyl 4-(5-nitropyridin-2-yloxy)benzoate

Methyl 4-(5-nitropyridin-2-yloxy)benzoate

Cat. No.: B1647961
M. Wt: 274.23 g/mol
InChI Key: DXBGOAPGQICWPT-UHFFFAOYSA-N
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Description

Methyl 4-(5-nitropyridin-2-yloxy)benzoate is a useful research compound. Its molecular formula is C13H10N2O5 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 4-(5-nitropyridin-2-yl)oxybenzoate

InChI

InChI=1S/C13H10N2O5/c1-19-13(16)9-2-5-11(6-3-9)20-12-7-4-10(8-14-12)15(17)18/h2-8H,1H3

InChI Key

DXBGOAPGQICWPT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitropyridine (500.0 mg), methyl 4-hydroxybenzenecarboxylate (958.6 mg) and potassium carbonate (1.31 g) were suspended in acetonitrile (5 mL), and heated under reflux for 16 hours. Water (50 mL) was added to the reaction liquid, extracted with ethyl acetate (50 mL), and the organic layer was washed with aqueous 2 N sodium hydroxide solution (50 mL), water (50 mL) and saturated saline water (50 mL) in that order. The organic layer was dried with magnesium sulfate, and evaporated under reduced pressure to obtain the entitled compound (867.7 mg) as a brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
958.6 mg
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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